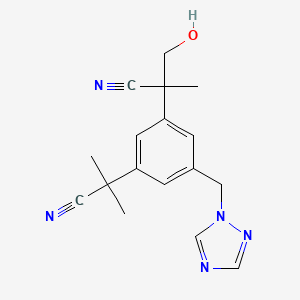
Hydroxyanastrozole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Hydroxyanastrozole is synthesized through the oxidative metabolism of anastrozole. The primary enzyme involved in this process is CYP3A4, with contributions from CYP3A5 and CYP2C8 . The reaction conditions typically involve the presence of these enzymes in human liver microsomes or expressed cytochrome P450s
化学反应分析
Hydroxyanastrozole undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from anastrozole.
Glucuronidation: This compound can be further metabolized to this compound glucuronide by UDP-glucuronosyltransferases (UGTs).
Common reagents and conditions used in these reactions include human liver microsomes, expressed cytochrome P450s, and UDP-glucuronosyltransferases . The major products formed from these reactions are this compound and this compound glucuronide .
科学研究应用
Hydroxyanastrozole is primarily studied in the context of its parent compound, anastrozole. It is used in scientific research to understand the metabolic pathways and pharmacokinetics of anastrozole . Research applications include:
Pharmacogenetic studies: Investigating the genetic factors that influence the metabolism of anastrozole and its metabolites.
Drug interaction assessments: Understanding how other drugs may affect the metabolism of anastrozole and this compound.
Breast cancer research: Studying the efficacy and safety of anastrozole and its metabolites in the treatment of hormone receptor-positive breast cancer.
作用机制
Hydroxyanastrozole exerts its effects through the inhibition of the aromatase enzyme, similar to its parent compound anastrozole . Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition leads to decreased estrogen levels in the body . This is particularly beneficial in the treatment of hormone receptor-positive breast cancer, where estrogen promotes the growth of cancer cells .
相似化合物的比较
Hydroxyanastrozole is similar to other metabolites of anastrozole, such as anastrozole glucuronide . Compared to its parent compound, this compound has a hydroxyl group, which may affect its pharmacokinetics and interactions with other molecules . Other similar compounds include:
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors.
This compound’s uniqueness lies in its role as a metabolite of anastrozole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound .
属性
分子式 |
C17H19N5O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C17H19N5O/c1-16(2,8-18)14-4-13(7-22-12-20-11-21-22)5-15(6-14)17(3,9-19)10-23/h4-6,11-12,23H,7,10H2,1-3H3 |
InChI 键 |
OQTXFTNVWHOUNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


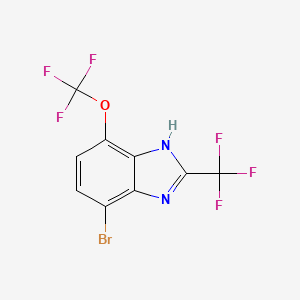
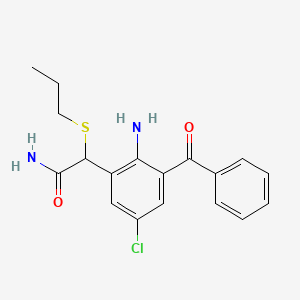

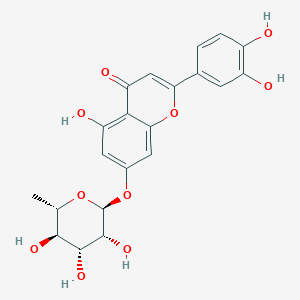
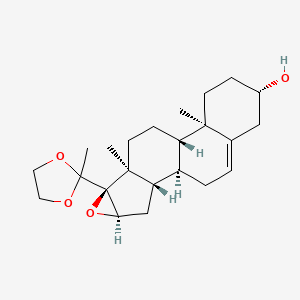
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
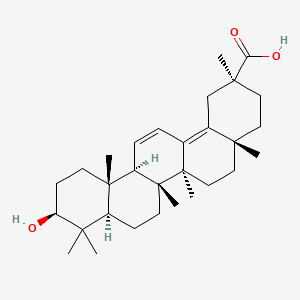

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
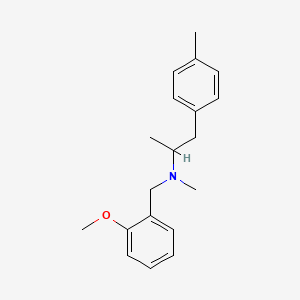
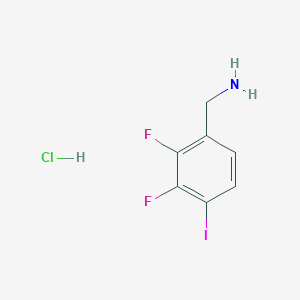
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
